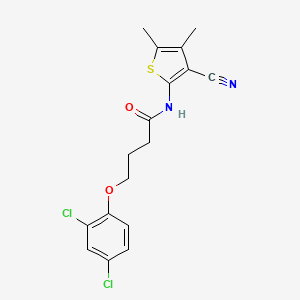![molecular formula C18H26N2O5S B4709822 1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4709822.png)
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential use in medicine. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. CP-55940 has been shown to have a range of biochemical and physiological effects, and has been investigated for its potential use in treating a variety of conditions.
Wirkmechanismus
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When this compound binds to these receptors, it activates a range of signaling pathways that can have a variety of effects on cells and tissues. The exact mechanism of action of this compound is still not fully understood, but it is thought to involve the modulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anticonvulsant effects. It has also been shown to have effects on appetite, thermoregulation, and cardiovascular function. This compound has been investigated for its potential use in treating a variety of conditions, including chronic pain, multiple sclerosis, epilepsy, and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its relatively long half-life. However, this compound also has several limitations, including its complex synthesis and purification, its potential for off-target effects, and its potential for abuse and dependence.
Zukünftige Richtungen
There are many potential future directions for research on 1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors, which could have fewer off-target effects and less potential for abuse and dependence. Another area of interest is the investigation of this compound's potential use in treating conditions such as cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been the subject of numerous scientific studies, particularly in the field of cannabinoid pharmacology. It has been investigated for its potential use in treating a variety of conditions, including pain, inflammation, anxiety, and epilepsy. This compound has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor effects in some preclinical models.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-15-7-8-16(25-2)17(13-15)26(22,23)20-11-9-19(10-12-20)18(21)14-5-3-4-6-14/h7-8,13-14H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFNRMLQKNCKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-fluorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4709747.png)

![allyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4709759.png)
![ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4709774.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B4709796.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4709807.png)
![2-(4-ethylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4709816.png)
![8-butyl-7-tert-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4709829.png)
![2-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4709834.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4709847.png)
![N-(4-ethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4709853.png)
![5-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]-2,3-dimethyl-1H-indole](/img/structure/B4709855.png)